molecular formula C22H16N2O2 B11089901 1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione

1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione

Cat. No.: B11089901
M. Wt: 340.4 g/mol
InChI Key: HOENJNMKMGBQAC-UHFFFAOYSA-N
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Description

1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes an anthracene core substituted with an amino group and an imino group linked to a 3-methylphenyl group. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione typically involves the following steps:

    Formation of the imine bond: This step involves the condensation of 3-methylbenzaldehyde with 1-aminoanthracene-9,10-dione under acidic conditions to form the imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for anthracene derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the anthracene core, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione has several applications in scientific research:

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.

    Medicine: Studied for its potential anticancer properties, as anthracene derivatives have shown cytotoxic effects against cancer cells.

    Industry: Used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cytotoxic effects. Additionally, it can interact with proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler anthracene derivative with similar photophysical properties.

    1-amino-2-methyl-9,10-anthracenedione: A closely related compound with a methyl group instead of the imino group.

    9,10-bis(phenylethynyl)anthracene: Another anthracene derivative with different substituents, used in organic electronics.

Uniqueness

1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-amino-2-[(3-methylphenyl)iminomethyl]anthracene-9,10-dione

InChI

InChI=1S/C22H16N2O2/c1-13-5-4-6-15(11-13)24-12-14-9-10-18-19(20(14)23)22(26)17-8-3-2-7-16(17)21(18)25/h2-12H,23H2,1H3

InChI Key

HOENJNMKMGBQAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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